molecular formula C5H11NO2 B8186615 ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol

((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol

Cat. No.: B8186615
M. Wt: 117.15 g/mol
InChI Key: UEOVIIQBMQIOGG-RFZPGFLSSA-N
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Description

((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol: is a chiral compound with significant potential in various fields of scientific research. This compound features a tetrahydrofuran ring with an amino group at the 4-position and a hydroxymethyl group at the 3-position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 4-nitro-3-tetrahydrofuranone derivative using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a palladium or platinum catalyst under mild temperatures and pressures to ensure high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 4-aminotetrahydrofuran-3-carboxylic acid.

    Reduction: Formation of 4-aminotetrahydrofuran-3-ylamine.

    Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate metabolic pathways. Its chiral nature allows researchers to explore stereospecific interactions in biological systems.

Medicine: this compound has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Its unique structure can be exploited to create molecules with high specificity and potency against target proteins.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism by which ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and coordinate with metal ions, facilitating its binding to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The compound’s chiral nature also plays a role in its mechanism of action, as different enantiomers can have distinct interactions with biological targets.

Comparison with Similar Compounds

    (3R,4S)-4-Hydroxytetrahydrofuran-3-yl)methanol: Lacks the amino group, making it less versatile in certain reactions.

    (3R,4S)-4-Aminotetrahydrofuran-3-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group, affecting its reactivity and binding properties.

    (3R,4S)-4-Aminotetrahydrofuran-3-yl)acetate: Contains an acetate group, which can be hydrolyzed to form the parent compound.

Uniqueness: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol stands out due to its combination of an amino group and a hydroxymethyl group on a chiral tetrahydrofuran ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields of research.

Properties

IUPAC Name

[(3R,4S)-4-aminooxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOVIIQBMQIOGG-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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